2-(4-chlorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
説明
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c22-16-4-8-18(9-5-16)29-14-20(27)24-12-1-13-26-21(28)11-10-19(25-26)15-2-6-17(23)7-3-15/h2-11H,1,12-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODUOOLJRIBYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It’s known that similar compounds have been found to interact with a variety of biological targets
Mode of Action
Similar compounds have been found to exhibit a broad variety of remarkable biological and pharmaceutical activities. The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been found to exhibit a broad variety of remarkable biological and pharmaceutical activities. The specific effects of this compound would depend on its targets and mode of action.
Action Environment
Such factors can significantly impact the effectiveness of similar compounds.
生物活性
The compound 2-(4-chlorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of a chlorophenoxy moiety and a fluorophenyl group suggests potential interactions with various biological targets.
Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide may act through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on various enzymes, including histone deacetylases (HDACs), which are crucial in regulating gene expression and cancer progression .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This is often evaluated using assays like DPPH radical scavenging .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. For example, related compounds have demonstrated cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | U-87 | 1.30 | Induces apoptosis |
| Compound B | MDA-MB-231 | 17.25 | Cell cycle arrest |
| Compound C | HepG2 | 1.30 | HDAC inhibition |
Antioxidant Activity
The antioxidant activity is significant, with studies showing that certain derivatives can scavenge DPPH radicals more effectively than ascorbic acid, highlighting their potential in reducing oxidative damage .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of a related compound on tumor growth in xenograft models. The results indicated a tumor growth inhibition rate of approximately 48% compared to control treatments, suggesting strong anticancer properties .
- Evaluation of Antioxidant Potential : In vitro assays demonstrated that the compound exhibited a DPPH scavenging effect comparable to established antioxidants, reinforcing its potential utility in therapeutic applications aimed at oxidative stress-related conditions .
Q & A
Q. Advanced
Molecular Dynamics (MD) Simulations : Simulate binding stability with proteins (e.g., 100-ns trajectories in GROMACS).
Docking Studies : Use AutoDock Vina to predict binding poses against homology models.
Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications.
The ICReDD framework integrates quantum chemical calculations with machine learning to prioritize synthesis targets .
How to address stability challenges during storage and formulation?
Q. Advanced
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder (e.g., trehalose as a cryoprotectant).
- HPLC-MS : Monitor hydrolytic degradation (e.g., cleavage of the acetamide bond in acidic conditions) .
What methodologies elucidate structure-activity relationships (SAR) for analogs?
Q. Advanced
Parallel Synthesis : Generate analogs with systematic substituent variations (e.g., -OCH₃, -CF₃).
Free-Wilson Analysis : Decompose biological activity contributions of specific functional groups.
Crystallographic Fragment Screening : Identify hotspots for functional group placement.
A 2025 study demonstrated that propyl chain length inversely correlates with COX-2 selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
